molecular formula C9H11F2NO3 B1532006 (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1899017-08-3

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1532006
CAS No.: 1899017-08-3
M. Wt: 219.18 g/mol
InChI Key: SWGGKWBQXIKFLJ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3,3-Difluoropiperidin-1-yl)-4-oxobut-2-enoic acid is a high-purity chemical intermediate designed for professional research and development applications. This compound features an α,β-unsaturated carbonyl system conjugated with a carboxylic acid, a structure known to be a valuable scaffold in medicinal chemistry . The 3,3-difluoropiperidine moiety is a privileged structure in drug discovery, often used to modulate the physiochemical properties and metabolic stability of target molecules. As part of the 4-oxobut-2-enoic acid family, this reagent serves as a versatile building block for the synthesis of more complex compounds with potential pharmacological activity, similar to those studied for antibacterial purposes or as ligands for metal complexes in enzyme inhibition studies . Researchers can utilize this intermediate to explore new chemical spaces in programs aimed at developing novel therapeutic agents or biochemical probes. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO3/c10-9(11)4-1-5-12(6-9)7(13)2-3-8(14)15/h2-3H,1,4-6H2,(H,14,15)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGGKWBQXIKFLJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, with the molecular formula C9_9H11_{11}F2_2NO3_3 and a molecular weight of 219.18 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a 4-oxobut-2-enoic acid moiety. These structural characteristics may enhance its interaction with biological targets, particularly those involved in neurological pathways.

Biological Activity

Research indicates that (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid exhibits various biological activities:

  • Anti-convulsant Properties : Preliminary studies suggest that this compound may interact with neural signaling pathways relevant to seizure activity, indicating potential use in treating epilepsy or related disorders.
  • Enzyme Interaction : The compound has shown the ability to bind effectively to enzymes involved in metabolic pathways, which could be crucial for developing therapeutic agents targeting neurological functions.
  • Potential Therapeutic Applications : Further investigations are necessary to elucidate the precise mechanisms of action and explore its therapeutic applications in conditions such as anxiety or depression due to its neuroactive properties.

Comparative Analysis

To understand the uniqueness of (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-Amino-2,2-difluorocyclopropane-1-carboxylic acidCyclopropyl ring with difluoromethyl groupEnzyme inhibition studiesIncreased reactivity due to cyclopropyl functionality
4-(Fluorophenyl)amino-4-oxobut-2-enoic acidAromatic substitution on oxobutenoic acidPotential anti-cancer propertiesFocus on aromatic interactions
4-(Piperidinyl)butyric acidPiperidine ring with butyric acid structureNeuroprotective effectsDifferent aliphatic chain length

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid stands out due to its specific difluorinated piperidine structure combined with the oxobutenoic acid moiety, which may confer unique pharmacological properties not observed in other similar compounds.

Synthesis Methods

The synthesis of (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid can be achieved through various methods. The most common approaches include:

  • Chemical Synthesis : Utilizing piperidine derivatives and fluorinated reagents to construct the desired compound.
  • Reagent Utilization : Employing specific catalysts that facilitate the formation of the double bond characteristic of the oxobutenoic acid moiety.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Solubility Dissociation Constant (pKa)
(E)-4-(3,3-Difluoropiperidin-1-yl)-4-oxobut-2-enoic acid C₁₀H₁₂F₂NO₃ 232.21* 3,3-Difluoropiperidine E Likely low in water Not reported
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid C₁₀H₁₃F₂NO₃ 233.21 4-(Difluoromethyl)piperidine E Not reported Not reported
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid C₁₀H₁₆N₂O₃ 212.25 4-Ethylpiperazine Z Low in water Not reported
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 4-Methylanilino Z Insoluble in water; soluble in acetone-isopropanol (4:3) 2.81 ± 0.25
(2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid C₁₂H₁₁NO₄ 233.22 4-Acetamidophenyl E Not reported Not reported

*Calculated based on molecular formula.

Key Observations:

Stereochemistry: The (E)-configuration in the target compound and its 4-acetamidophenyl analog may influence reactivity in Michael addition reactions compared to (Z)-isomers .

Solubility and Acidity: The (Z)-4-(4-methylanilino) analog is water-insoluble but dissolves in polar aprotic solvent mixtures, with a dissociation constant (pKa ~2.81) suitable for acid-base titration . The target compound’s solubility profile is likely similar due to its hydrophobic difluoropiperidine group.

Pharmacological Potential

  • Biological Activities: 4-Oxobut-2-enoic acid derivatives with aryl/heterocyclic substituents (e.g., 4-acetamidophenyl) show antimicrobial, anti-inflammatory, and cytoprotective activities . The 3,3-difluoropiperidine group in the target compound may enhance selectivity for enzymes like HIV-1 integrase, as seen in spiroindoline and imidazoline derivatives .

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 3,3-difluoropiperidine with an α,β-unsaturated carbonyl precursor (e.g., maleic anhydride derivatives) under mild acidic or basic conditions. For example, analogous compounds like (E)-4-hydroxybut-2-enoic acid derivatives ( ) are synthesized via nucleophilic substitution or condensation reactions. Key factors include:
  • Catalysts : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
  • Temperature : Room temperature to 60°C to avoid decomposition of the α,β-unsaturated ketone moiety.
    Characterization via HPLC and NMR is critical to confirm purity and stereochemistry .

Q. What spectroscopic techniques are most effective in confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify the (E)-configuration of the α,β-unsaturated ketone (characteristic coupling constant Jtrans1216 HzJ_{trans} \approx 12-16\ \text{Hz}) and the difluoropiperidine ring (split signals due to 19^{19}F coupling).
  • IR Spectroscopy : Confirms carbonyl stretches (~1700 cm1^{-1} for the ketone and carboxylic acid).
  • Mass Spectrometry (HRMS) : Validates molecular formula (C9_9H11_{11}F2_2NO3_3) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained, as demonstrated for structurally similar compounds () .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Purity : Impurities (e.g., unreacted starting materials) can skew bioassay results. Use orthogonal purification methods (e.g., prep-HPLC, recrystallization) and validate purity via LC-MS.
  • Assay Conditions : Differences in cell lines, enzyme isoforms, or buffer pH (e.g., highlights kinase inhibition assays sensitive to ATP concentration).
  • Stereochemical Integrity : Ensure the (E)-configuration is preserved during synthesis, as isomerization can alter activity. Monitor via 1^1H NMR or chiral HPLC .

Q. What in silico methods are suitable for modeling the compound's interaction with potential enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., kinases or dehydrogenases). The difluoropiperidine moiety may act as a hydrogen bond acceptor.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over time (e.g., GROMACS or AMBER).
  • Quantum Mechanical Calculations : Evaluate electronic effects of fluorine atoms on reactivity (e.g., DFT studies for charge distribution).
    Reference studies on spirochromene-piperidine derivatives () for analogous computational workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.